4-Morpholin-4-ylcyclohexan-1-one;hydrochloride
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Overview
Description
4-Morpholin-4-ylcyclohexan-1-one;hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. It is known for its unique chemical structure, which includes a morpholine ring attached to a cyclohexanone moiety, and is often used in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholin-4-ylcyclohexan-1-one;hydrochloride typically involves the reaction of cyclohexanone with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Morpholin-4-ylcyclohexan-1-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The morpholine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted morpholine derivatives .
Scientific Research Applications
4-Morpholin-4-ylcyclohexan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Morpholin-4-ylcyclohexan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Morpholin-4-ylcyclohexan-1-one;hydrochloride include:
- 4-Morpholinocyclohexanone
- 4-Morpholinocyclohexanol
- 4-Morpholinocyclohexane
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the morpholine ring and cyclohexanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Overview
4-Morpholin-4-ylcyclohexan-1-one;hydrochloride (CAS No. 2361645-25-0) is a synthetic compound that has attracted attention in various fields including medicinal chemistry, pharmacology, and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring attached to a cyclohexanone moiety, which contributes to its unique properties. Its molecular weight is approximately 219.71 g/mol . The synthesis typically involves the reaction of cyclohexanone with morpholine in the presence of hydrochloric acid to form the hydrochloride salt .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may modulate the activity of these targets, leading to various physiological effects. The precise pathways and targets are still under investigation, but initial studies suggest potential interactions with MmpL3 , a crucial target in combating Mycobacterium tuberculosis .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In a high-throughput screening against Mycobacterium tuberculosis, it was identified as a promising candidate with notable in vitro activity .
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
4PP-1 | 6.3 µM |
4PP-2 | 2.0 µM |
4PP-3 | 6.8 µM |
This table illustrates the potency of various analogs derived from the compound, highlighting its potential in tuberculosis treatment.
Cytotoxicity and Antitumor Activity
The compound's cytotoxic effects have also been evaluated against various cancer cell lines. A case study involving the NCI-60 human tumor cell line panel demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against leukemia cells .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study has been conducted to optimize the biological activity of this compound. Modifications at specific positions on the morpholine ring significantly impacted its potency and selectivity against target pathogens . For example, substituting different groups at the 4-position of the morpholine ring led to variations in MIC values, indicating that careful structural modifications can enhance therapeutic efficacy.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
4-Morpholinocyclohexanone | Morpholine derivative | Moderate antimicrobial activity |
4-Morpholinocyclohexanol | Morpholine derivative | Lower cytotoxicity |
This comparison highlights how structural differences influence biological activities and therapeutic potentials.
Properties
IUPAC Name |
4-morpholin-4-ylcyclohexan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11;/h9H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYIZWABCJTORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361645-25-0 |
Source
|
Record name | 4-(morpholin-4-yl)cyclohexan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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